molecular formula C7H12N4O2 B1598297 1,3-dimethyl-5-methylamino-6-aminouracil CAS No. 54729-62-3

1,3-dimethyl-5-methylamino-6-aminouracil

Cat. No.: B1598297
CAS No.: 54729-62-3
M. Wt: 184.2 g/mol
InChI Key: JSXYMTQGRNHHSA-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-methylamino-6-aminouracil is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by its unique structure, which includes amino and methylamino groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-methylamino-6-aminouracil typically involves multi-step organic reactions. One common method includes the condensation of urea with an appropriate β-dicarbonyl compound, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification steps such as recrystallization or chromatography are essential to obtain high purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, pyrimidine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, pyrimidine derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-methylamino-6-aminouracil involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-diamino-6-methylpyrimidine: Another pyrimidine derivative with similar functional groups.

    5-fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    Cytosine: A naturally occurring pyrimidine base found in nucleic acids.

Uniqueness

1,3-dimethyl-5-methylamino-6-aminouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylamino groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-9-4-5(8)10(2)7(13)11(3)6(4)12/h9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYMTQGRNHHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C(=O)N(C1=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402688
Record name 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54729-62-3
Record name 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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